2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 1,8-naphthyridine-3-carboxylic acid.
Hydrazide Formation: The carboxylic acid group is converted to its hydrazide derivative using hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives .
Scientific Research Applications
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase II, which is crucial for DNA replication and cell division.
Receptor Binding: It binds to histamine receptors, particularly H1 receptors, and exhibits antihistaminic activity.
Pathways: The compound affects pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide is compared with other similar compounds, such as:
1,8-Naphthyridine Derivatives: These include compounds like enoxacin, nalidixic acid, and trovafloxacin, which have antibacterial properties.
Hydrazide Derivatives: Similar hydrazide derivatives are explored for their anticancer and anti-inflammatory activities.
The uniqueness of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide lies in its combined hydroxyl and hydrazide functionalities, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
60467-92-7 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H8N4O2/c10-13-9(15)6-4-5-2-1-3-11-7(5)12-8(6)14/h1-4H,10H2,(H,13,15)(H,11,12,14) |
InChI Key |
UURWRMKYCLTNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)NN)N=C1 |
Origin of Product |
United States |
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